molecular formula C17H14Cl2N2OS B244366 N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide

Cat. No. B244366
M. Wt: 365.3 g/mol
InChI Key: KOLBPGPMIBUKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide, also known as BZ-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound is known to modulate the immune system, and its mechanism of action involves the inhibition of mitochondrial function in immune cells.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide involves the inhibition of mitochondrial function in immune cells. This compound selectively targets the mitochondrial protein, VDAC1, which is involved in the regulation of mitochondrial function and apoptosis. By inhibiting VDAC1, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide can modulate the function of immune cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide has been shown to have various biochemical and physiological effects. Research studies have demonstrated that this compound can modulate the function of immune cells, induce apoptosis in cancer cells, and reduce inflammation. N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide has also been shown to have potential protective effects against ischemia-reperfusion injury and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide has several advantages for lab experiments, including its selectivity for immune cells and its potential anti-cancer effects. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide. One potential direction is to explore the therapeutic potential of this compound in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate the potential use of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide in combination with other drugs for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide for therapeutic applications.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide involves the reaction of 2,4-dichlorobenzoyl chloride with 1,3-benzothiazole-2-amine in the presence of a base. The resulting intermediate is then reacted with butanoyl chloride to obtain the final product. The purity of the compound can be achieved through recrystallization and chromatography.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and inflammatory disorders. Research studies have shown that N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide can selectively target and modulate the function of immune cells, such as T cells and macrophages, without affecting the overall immune response. This compound has also been shown to have potential anti-cancer effects by inducing apoptosis in cancer cells.

properties

Molecular Formula

C17H14Cl2N2OS

Molecular Weight

365.3 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide

InChI

InChI=1S/C17H14Cl2N2OS/c1-2-5-16(22)20-14-8-10(11(18)9-12(14)19)17-21-13-6-3-4-7-15(13)23-17/h3-4,6-9H,2,5H2,1H3,(H,20,22)

InChI Key

KOLBPGPMIBUKFT-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3S2)Cl)Cl

Canonical SMILES

CCCC(=O)NC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3S2)Cl)Cl

Origin of Product

United States

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